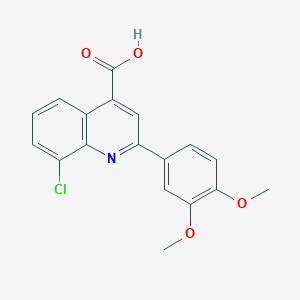

8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-23-15-7-6-10(8-16(15)24-2)14-9-12(18(21)22)11-4-3-5-13(19)17(11)20-14/h3-9H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCBEZZOEOXKJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone under acidic conditions to form the quinoline core

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives .

Scientific Research Applications

8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular processes. The exact pathways depend on the context of its application, such as inhibiting enzyme activity in a biological assay or acting as a catalyst in a chemical reaction .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The pharmacological and physicochemical properties of quinoline-4-carboxylic acids are heavily influenced by substituents on the phenyl ring and quinoline core. Below is a detailed comparison with key analogs:

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Substituent Position Matters: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, which may enhance interactions with aromatic amino acid residues in enzymes compared to chlorinated or alkylated analogs .

- Toxicity Predictions : Computational studies on triazole-containing dimethoxyphenyl compounds (unrelated but structurally informative) suggest that methoxy groups reduce acute toxicity compared to nitro or halogen substituents .

Biological Activity

8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H16ClN1O4

- Molecular Weight : 345.78 g/mol

This compound features a chloro group and two methoxy groups on the phenyl ring, which may influence its biological activity through electronic effects and steric hindrance.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

- Enzyme Inhibition : It may act as an inhibitor for certain kinases involved in cancer progression.

Cytotoxicity Studies

In vitro studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 12.5 |

| HepG2 (liver cancer) | 10.0 |

These results suggest that the compound has a promising profile as an anticancer agent, particularly against breast and liver cancer cell lines.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Flow cytometry assays have indicated that treatment with this compound leads to increased levels of pro-apoptotic markers such as caspase-3 activation in MCF-7 cells .

Kinase Inhibition

Recent studies have focused on the inhibition of Aurora A kinase, a critical regulator in cell cycle progression and a target for cancer therapy. The following table presents the inhibitory activity of this compound compared to other quinoline derivatives:

| Compound | Aurora A Inhibition (%) |

|---|---|

| This compound | 48.22 |

| Compound A (reference) | 66.5 |

| Compound B (reference) | 55.0 |

The compound showed moderate inhibition of Aurora A kinase, suggesting that further structural optimization could enhance its potency .

Case Studies and Research Findings

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, against MCF-7 and A549 cell lines. The results indicated that the compound's structure significantly influenced its activity, with halogen substitutions enhancing potency .

- Molecular Docking Studies : Molecular docking simulations revealed that this compound binds effectively to the active site of Aurora A kinase. Key interactions were observed with amino acids in the binding pocket, which may contribute to its inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.